Ethyl 4-[(3-oxobutyl)amino]benzoate
Description
Ethyl 4-[(3-oxobutyl)amino]benzoate is a benzoate derivative characterized by a 3-oxobutylamino substituent at the para position of the ethyl benzoate backbone.
For example, ethyl 4-aminobenzoate can react with 3-oxobutyl halides or via nucleophilic substitution under controlled conditions . Derivatives like ethyl 4-isothiocyanatobenzoate () are synthesized by reacting ethyl 4-aminobenzoate with reagents such as tetramethylthiuram disulfide, suggesting similar pathways for introducing the 3-oxobutyl group .
Properties
CAS No. |
4788-79-8 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 4-(3-oxobutylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)11-4-6-12(7-5-11)14-9-8-10(2)15/h4-7,14H,3,8-9H2,1-2H3 |
InChI Key |
NSNWTQNUVXLMQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-oxobutyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with acetoacetic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{Ethyl 4-aminobenzoate} + \text{Acetoacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction conditions and can lead to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-oxobutyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-[(3-oxobutyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-[(3-oxobutyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- The 3-oxobutyl group introduces a ketone functionality, enhancing polarity and hydrogen-bonding capacity compared to simpler alkyl substituents.
- The ester moiety provides hydrolytic sensitivity, which can be modulated by steric and electronic effects of the substituent.
Comparison with Structurally Similar Compounds
Ethyl 4-[(3-oxobutyl)amino]benzoate belongs to a family of ethyl benzoate derivatives modified at the para position. Below is a systematic comparison with key analogues, focusing on structural variations, physicochemical properties, and functional outcomes.
Substituent-Driven Comparisons
Carbamoylamino Derivatives
- Examples: Ethyl 4-(carbamoylamino)benzoate, methyl 4-(carbamoylamino)benzoate ().
- Structural Difference : Replacement of the 3-oxobutyl group with a carbamoyl (NHCONH₂) group.
- Reduced steric bulk compared to 3-oxobutyl may increase metabolic stability in biological systems.
Heteroaromatic Substituents
- Examples :
- Structural Difference : Aromatic or heterocyclic substituents replacing the aliphatic 3-oxobutyl chain.
- Impact: Pyridazinyl/isoxazolyl groups confer π-π stacking capabilities, relevant for receptor binding in drug design .
Azo Derivatives
- Example: Azo compounds derived from ethyl 4-aminobenzoate ().
- Structural Difference : Introduction of an azo (-N=N-) group.
- Impact: Extended conjugation enables nonlinear optical (NLO) properties, useful in photonic materials . Reduced hydrolytic stability compared to the ketone-containing target compound .
Ethoxylated Derivatives
- Example: Ethoxylated ethyl-4-aminobenzoate ().
- Structural Difference: Ethylene oxide chains (C59H111NO27) attached to the amino group.
- Impact :
Dimethylamino Derivatives
- Example: Ethyl 4-(dimethylamino)benzoate ().
- Structural Difference: Dimethylamino (-N(CH₃)₂) group instead of 3-oxobutylamino.
- Impact :
Physicochemical and Functional Properties
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